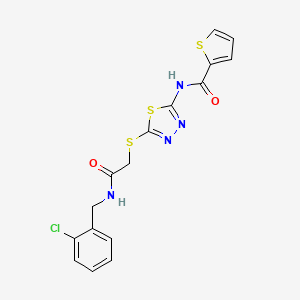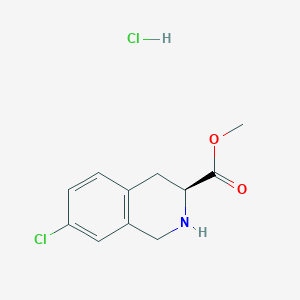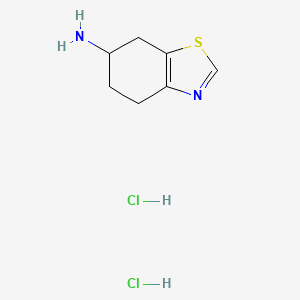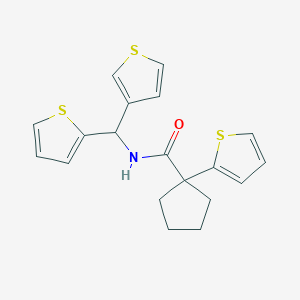![molecular formula C16H12N2O3S B2868145 2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1176721-85-9](/img/structure/B2868145.png)
2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound, and a phenoxyphenyl group. The compound is part of a class of molecules that have been studied for their potential applications in various fields .
Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The compound contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . It also contains a phenoxyphenyl group, which is a type of aromatic compound .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Research on 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid demonstrates significant antimicrobial activities against several strains of microbes. These compounds' ability to inhibit microbial growth suggests potential applications in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Fungicidal and Antivirus Activities
A study on novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives highlighted their good fungicidal activity against various fungi and their activity against Tobacco mosaic virus (TMV), demonstrating a new strategy for fungi and virus control (Li et al., 2015).
Anticancer Activity
Tetra-substituted phthalocyanines bearing thiazolidine derivatives were synthesized and evaluated for their anticancer activity on different cancer cell lines. These compounds' ability to inhibit cancer cell growth suggests potential applications in developing new anticancer therapies (Bilgiçli et al., 2021).
Corrosion Inhibition
Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition performances against the corrosion of iron, employing density functional theory (DFT) calculations and molecular dynamics simulations. Such compounds could be valuable in protecting metals from corrosion in various industrial applications (Kaya et al., 2016).
Drug Metabolism and Pharmacokinetics
Studies have also focused on the phenol binding site of enzymes such as UDP-glucuronosyltransferases, which are crucial for the metabolism of drugs and endogenous compounds. Understanding the interaction between compounds like "2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid" and metabolic enzymes can provide insights into their pharmacokinetic properties and potential drug interactions (Xiong et al., 2006).
Mecanismo De Acción
Target of Action
Compounds with a thiadiazole scaffold, such as this one, have been known to exhibit various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Therefore, it’s plausible that this compound may interact with a range of biological targets.
Mode of Action
It’s known that thiadiazole derivatives can interact strongly with biomolecules such as proteins and dna . This interaction could potentially lead to changes in the function of these biomolecules, thereby exerting the compound’s biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with thiadiazole derivatives , it’s likely that this compound could influence multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with thiadiazole derivatives , it’s likely that this compound could exert a variety of effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
2-(4-phenoxyanilino)-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-15(20)14-10-22-16(18-14)17-11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-10H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRSUMGTAWKAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{3-[methyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2868063.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2868066.png)
![Propyl 2-amino-3-[(2-bromopyridin-4-yl)sulfonylamino]propanoate](/img/structure/B2868067.png)



![2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2868076.png)


![N-(4-acetamidophenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2868079.png)
![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(4-methylpiperidino)methanone](/img/structure/B2868080.png)
![2-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2868082.png)
